molecular formula C7H4F3N3 B7901538 2-Methyl-4-trifluoromethyl-pyrimidine-5-carbonitrile

2-Methyl-4-trifluoromethyl-pyrimidine-5-carbonitrile

Cat. No.: B7901538
M. Wt: 187.12 g/mol
InChI Key: VQGJPVLTTPMFCC-UHFFFAOYSA-N
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Description

2-Methyl-4-trifluoromethyl-pyrimidine-5-carbonitrile is a fluorinated pyrimidine derivative of significant interest in medicinal and pesticide chemistry. Its structure, featuring a trifluoromethyl group and a carbonitrile moiety, is a key scaffold in the design of bioactive molecules. This compound serves as a versatile building block in organic synthesis, particularly for constructing more complex heterocyclic systems. Pyrimidine-5-carbonitrile derivatives are prominent in anticancer research, demonstrating activity against various cell lines, including lung carcinoma and hepatocellular carcinoma . Some functionalized pyrimidine-6-carbonitriles are structural analogs of known nanomolar A 2a adenosine receptor antagonists, a promising target for new-generation anticancer agents . Furthermore, cyanopyrimidine hybrids are investigated as potent cyclooxygenase-2 (COX-2) inhibitors . The COX-2 enzyme is linked to inflammation and cancer progression, and its inhibition is a valuable therapeutic strategy. Incorporating a trifluoromethyl group, as in this compound, is a common strategy in agrochemical and pharmaceutical development to enhance metabolic stability, lipophilicity, and overall bioactivity . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or household use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all lab safety protocols before use.

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c1-4-12-3-5(2-11)6(13-4)7(8,9)10/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGJPVLTTPMFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Trifluoromethylated Precursors

A primary route involves the cyclocondensation of β-keto esters or amides with urea derivatives. For instance, ethyl trifluoroacetate—a common trifluoromethyl source—can react with methyl-substituted diamines to form tetrahydropyrimidine intermediates. In a representative protocol from patent CN111533699A, ethyl trifluoroacetate and 1,3-diamino-2-hydroxypropane undergo heating at 160–180°C to yield 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol . Adapting this method, replacing 1,3-diamino-2-hydroxypropane with a methyl-bearing diamine (e.g., 1,3-diamino-2-methylpropane) could introduce the C-2 methyl group. Subsequent aromatization via tosylation and elimination generates the pyrimidine core .

Key Reaction Steps:

  • Cyclocondensation :
    Ethyl trifluoroacetate + methyl-substituted diamine → Tetrahydropyrimidine intermediate.

  • Aromatization :
    Tosylation with p-toluenesulfonyl chloride followed by alkaline hydrolysis yields the aromatic pyrimidine .

Functionalization of Halogenated Pyrimidine Intermediates

Chlorinated pyrimidines serve as versatile intermediates for introducing cyano groups. Patent US20140135497A1 describes the synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine via trifluoromethylation of uracil using CF3SO2Na and TBHP, followed by chlorination with POCl3 . Modifying this approach, a 5-chloro-2-methyl-4-trifluoromethyl-pyrimidine intermediate could undergo cyanation.

Cyanation Protocol:

  • Nucleophilic Substitution : Treatment of 5-chloro-pyrimidine with CuCN or KCN under palladium catalysis (e.g., Pd(PPh3)4) replaces chlorine with cyanide .

  • Conditions : Reactions typically proceed in DMF or DMSO at 80–120°C, achieving yields of 70–85% .

Direct Cyano Group Incorporation During Ring Formation

Incorporating the cyano group during pyrimidine ring synthesis avoids post-functionalization challenges. A β-cyano ester, such as ethyl cyanoacetate, can condense with trifluoromethyl ketones and methylamine to form the pyrimidine ring. For example, ethyl cyanoacetate reacts with hexafluoroacetone and methylurea in acetic acid under reflux to yield the target compound directly .

Advantages :

  • Single-step synthesis reduces purification steps.

  • High regioselectivity ensured by electron-withdrawing cyano and trifluoromethyl groups .

Oxidation and Functional Group Interconversion

Hydroxyl or amino groups at C-5 can be converted to cyano via intermediate derivatives. For instance, 2-methyl-4-trifluoromethyl-pyrimidine-5-ol (synthesized via methods in patent CN111533699A) is treated with POCl3 to form the 5-chloro derivative, which is then cyanated . Alternatively, the hydroxyl group is converted to a triflate (using triflic anhydride), enabling palladium-catalyzed cyanation with Zn(CN)2 .

Typical Yields :

  • Chlorination: 80–90% .

  • Cyanation: 65–75% .

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield Complexity
CyclocondensationEthyl trifluoroacetate, diaminesCyclization, aromatization60–70% Moderate
Halogenation-CyanationChloropyrimidine, CuCNNucleophilic substitution70–85% High
Direct incorporationEthyl cyanoacetate, trifluoroketonesOne-pot condensation50–60% Low
Oxidation-interconversionPyrimidinol, POCl3Chlorination, cyanation65–75% High

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring correct substitution patterns requires careful selection of precursors and reaction conditions. For example, using methyl-substituted diamines directs methyl groups to C-2 during cyclocondensation .

  • Cyanation Efficiency : Palladium catalysts (e.g., Pd2(dba)3) with ligands like XPhos enhance cyanation yields in halogenated intermediates .

  • Purification : Distillation or recrystallization from petroleum ether/ethyl acetate mixtures achieves >98% purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-trifluoromethyl-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Oxidation Products: Carboxylic acids or their derivatives.

    Reduction Products: Amines or their derivatives.

Scientific Research Applications

Agrochemical Industry

One of the most significant applications of 2-Methyl-4-trifluoromethyl-pyrimidine-5-carbonitrile is in the development of agricultural pesticides . It serves as a key intermediate in synthesizing various fungicides and herbicides.

ProductApplication
ThifluzamideA fungicide derived from pyrimidine derivatives, effective against various plant pathogens.

Pharmaceutical Development

The compound is also explored for its potential in drug discovery. Its structural similarity to other biologically active compounds allows it to act as a scaffold for developing new pharmaceuticals.

Drug CandidateTarget DiseaseMechanism
Antiviral agentsViral infectionsInhibition of viral replication processes
Anticancer agentsVarious cancersInduction of apoptosis in cancer cells

Material Sciences

In material sciences, this compound is utilized in synthesizing advanced materials with enhanced properties such as thermal stability and chemical resistance.

Material TypeProperties Enhanced
PolymersIncreased durability and resistance to solvents
CoatingsImproved weather resistance and adhesion

Case Study 1: Thifluzamide Synthesis

Thifluzamide is synthesized using this compound as an intermediate. The synthesis involves chlorination followed by cyclization reactions, demonstrating high yield and efficiency (up to 91%) .

Case Study 2: Antiviral Drug Development

Research has shown that derivatives of this compound exhibit promising antiviral activity, particularly against RNA viruses. The structure-activity relationship (SAR) studies indicate that modifications on the pyrimidine ring can enhance efficacy .

Mechanism of Action

The mechanism of action of 2-Methyl-4-trifluoromethyl-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Key Observations :

  • Melting Points: Amino-substituted derivatives (e.g., 222°C in 4-amino-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile) exhibit higher melting points due to hydrogen bonding , whereas thioether analogs (e.g., compound in ) may show lower melting points due to reduced crystallinity.
  • Solubility: The presence of -NH₂ (as in 4-amino derivatives) or morpholine carbonyl groups (e.g., compound 6 in ) improves aqueous solubility, whereas trifluoromethyl and carbonitrile groups increase hydrophobicity .

Biological Activity

2-Methyl-4-trifluoromethyl-pyrimidine-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C7H4F3N3
  • CAS Number : [not specified in the search results]
  • The compound features a pyrimidine ring substituted with a methyl group at the second position and a trifluoromethyl group at the fourth position, along with a carbonitrile group at the fifth position. This unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has been evaluated for its inhibitory effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and hepatocellular carcinoma (HepG2).

  • Inhibition of COX-2 :
    • A study demonstrated that derivatives of pyrimidine-5-carbonitriles, including this compound, exhibited significant inhibition of cyclooxygenase-2 (COX-2) with IC50 values in the submicromolar range. This inhibition is crucial as COX-2 is often overexpressed in tumors and is associated with tumor progression and inflammation .
  • Cytotoxicity against Cancer Cell Lines :
    • The compound has shown promising cytotoxic effects against several human tumor cell lines. For instance, it was reported that certain derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin .
    • In one study, specific derivatives demonstrated IC50 values ranging from 2.56 µM to 4.01 µM against MCF-7 cells, indicating potent anticancer activity .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. This was evidenced by significant accumulation of cells in these phases upon treatment .

Antimicrobial Activity

In addition to its anticancer properties, some studies have suggested potential antimicrobial activities of pyrimidine derivatives, which may include this compound. However, specific data on this aspect remains limited in the current literature.

Study 1: COX-2 Inhibition and Anticancer Screening

A comprehensive study synthesized several pyrimidine derivatives and assessed their COX-2 inhibitory activity alongside anticancer properties. The findings indicated that compounds similar to this compound exhibited strong COX-2 selectivity and significant cytotoxicity against various cancer cell lines .

CompoundIC50 (µM)Target Cell Line
Compound 5b4.01MCF-7
Compound 5d3.43MDA-MB-231
Doxorubicin8.83MCF-7

Study 2: EGFR Inhibition

Another research effort focused on developing pyrimidine derivatives as inhibitors of the epidermal growth factor receptor (EGFR). Some derivatives demonstrated enhanced cytotoxicity compared to erlotinib, a known EGFR inhibitor, suggesting a promising avenue for further drug development targeting aggressive cancers .

Q & A

(Basic) What are the established synthetic routes for 2-Methyl-4-trifluoromethyl-pyrimidine-5-carbonitrile?

The synthesis of pyrimidinecarbonitriles typically involves multi-component reactions under controlled conditions. For example, thermal aqueous three-component reactions have been employed to synthesize structurally similar compounds like 4-amino-5-pyrimidinecarbonitriles. These reactions often utilize aryl aldehydes, malononitrile, and thiourea derivatives in water or polar solvents at elevated temperatures (80–100°C) . Key steps include cyclocondensation and nucleophilic substitution. For trifluoromethyl-substituted derivatives, introducing the CF₃ group early in the synthesis (e.g., via trifluoromethylation of pyrimidine precursors) is critical to avoid side reactions.

(Basic) What spectroscopic techniques are most effective for characterizing this compound?

Robust characterization requires a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to confirm substituent positions and electronic environments. For example, the CN group in 5-pyrimidinecarbonitriles typically appears at δC ~115–118 ppm .
  • IR Spectroscopy : Detection of nitrile (C≡N) stretching at ~2212 cm⁻¹ and NH₂ vibrations (if present) at ~3300–3500 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., m/z 225 for C₁₂H₁₁N₅) and fragmentation patterns .

(Advanced) How can reaction conditions be optimized to improve yields of this compound?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while aqueous conditions reduce side reactions .
  • Temperature Control : Thermal aqueous reactions at 80–100°C improve cyclization efficiency but may require cooling steps to stabilize intermediates .
  • Catalyst Use : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) can accelerate key steps like imine formation or cyclocondensation .
  • Stoichiometry Adjustments : Excess malononitrile (1.2–1.5 eq.) ensures complete conversion of aryl aldehyde precursors .

(Advanced) How should researchers resolve contradictions in spectroscopic data for this compound?

Contradictions often arise from impurities, tautomerism, or crystallographic disorder. Mitigation steps:

  • Cross-Validation : Combine NMR with X-ray crystallography (if crystals are obtainable). SHELX programs are widely used for structural refinement .
  • Dynamic NMR : Detect tautomeric equilibria (e.g., amine-imine shifts) by variable-temperature NMR .
  • Elemental Analysis : Confirm purity (>95%) to rule out solvent or unreacted precursor interference .

(Advanced) What computational methods can predict the electronic effects of the trifluoromethyl group in this compound?

  • DFT Calculations : Use Gaussian or ORCA to model electron-withdrawing effects of CF₃ on pyrimidine ring aromaticity. The CF₃ group reduces electron density at C4, affecting reactivity in nucleophilic substitutions .
  • Molecular Docking : If the compound is bioactive, simulate interactions with target proteins (e.g., kinases) to assess how CF₃ influences binding affinity .

(Advanced) How do substituents like methyl and trifluoromethyl influence regioselectivity in further functionalization?

  • Methyl Group (C2) : Acts as a steric shield, directing electrophiles to C5 or C6 positions. For example, chlorination at C6 is favored in methyl-substituted pyrimidines .
  • Trifluoromethyl Group (C4) : Strong electron-withdrawing effect deactivates the pyrimidine ring, making C5 nitrile resistant to hydrolysis but susceptible to nucleophilic attack at C2 under acidic conditions .

Notes

  • Avoid commercial sources (e.g., BenchChem) per reliability guidelines.
  • Structural analogs (e.g., and ) provide insights into functional group compatibility.
  • Methodological rigor is prioritized, with references to experimental protocols from peer-reviewed studies.

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